Methyl 8-(oxiran-2-yl)octanoate
Description
Methyl 8-(oxiran-2-yl)octanoate (CAS: 2500-56-3) is a methyl ester featuring an epoxide (oxirane) group at the 8th carbon of an octanoate backbone. It is synthesized via epoxidation of methyl dec-9-enoate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Enantiomeric forms (R and S) are resolved using chiral salen-cobalt catalysts, yielding 37–46% isolated products . The compound exhibits antitumor activity, with studies highlighting its role as a precursor in tetrahydrofuran-containing acetogenin analogs . Analytical characterization includes $ ^1H $/$ ^{13}C $-NMR, GC-MS, and optical rotation data .
Properties
IUPAC Name |
methyl 8-(oxiran-2-yl)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-13-11(12)8-6-4-2-3-5-7-10-9-14-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMKVPLEQYRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448794 | |
| Record name | Oxiraneoctanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-84-4 | |
| Record name | Oxiraneoctanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-(oxiran-2-yl)octanoate can be synthesized through the epoxidation of methyl 8-octenoate. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a dichloromethane (DCM) solvent. The reaction is typically carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as polyoxometalates may be employed to enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(oxiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions
Major Products Formed
Diols: Formed through the opening of the epoxide ring during oxidation.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions
Scientific Research Applications
Methyl 8-(oxiran-2-yl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group .
Mechanism of Action
The mechanism of action of methyl 8-(oxiran-2-yl)octanoate primarily involves the reactivity of its epoxide ring. The oxirane ring is highly strained and thus prone to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Reactivity and Stability
- Epoxide Ring Stability: Methyl 8-(oxiran-2-yl)octanoate is prone to nucleophilic attack at the oxirane group, making it reactive in ring-opening reactions (e.g., hydrolysis to diols) . In contrast, bis-epoxide 366 shows reduced reactivity due to steric hindrance from branched substituents .
- Oxidative Degradation: Under oxidative conditions, this compound decomposes to form methyl 8-(2-furyl)octanoate, a marker of lipid peroxidation . Methyl 9,10-epoxystearate similarly generates pyrrole derivatives upon reaction with amines .
Analytical and Spectral Data
| Compound | $ ^1H $-NMR Features | Mass Spectrometry (m/z) | Key Applications |
|---|---|---|---|
| This compound | δ 2.8–3.1 (oxirane protons), δ 3.6 (COOCH$ _3 $) | 313.3 (M+H$ ^+ $), 330.3 (M+NH$ _4 ^+ $) | Antitumor precursor, lipid peroxidation studies |
| Methyl 8-(3-octyloxiran-2-yl)octanoate | δ 1.2–1.5 (octyl chain), δ 3.4 (oxirane protons adjacent to octyl) | 312.5 (M$ ^+ $), 281 (M–CH$ _3 $O) | Model compound for combustion kinetics studies |
| Methyl 8-(2-furyl)octanoate | δ 6.3 (furan protons), δ 2.3 (CH$ _2 $ adjacent to furan) | 224.1 (M$ ^+ $) | Biomarker for lipid oxidation in food systems |
Biological Activity
Methyl 8-(oxiran-2-yl)octanoate, also known as Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate, is an epoxide compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features an oxirane (epoxide) ring which is significant for its reactivity and biological interactions. The presence of a hydroxyl group also enhances its solubility and potential for hydrogen bonding with biological molecules .
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent. For instance, research indicates that this compound can disrupt bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been noted to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests a potential application in treating inflammatory diseases or conditions where inflammation is a critical factor .
The biological activity of this compound is largely attributed to its ability to react with nucleophiles due to the presence of the epoxide ring. This reaction can lead to the formation of covalent bonds with proteins and nucleic acids, thereby altering their function. Additionally, the hydroxyl group can enhance interactions with biological targets through hydrogen bonding .
Study on Antitumor Activity
A notable study explored the antitumor activity of this compound in human tumor cell lines. The compound exhibited cytotoxic effects in low micromolar concentrations against prostate cancer cells (PC-3), suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC-3 | Low micromolar | Cytotoxicity observed |
In Vivo Studies
In vivo studies have further validated the compound's biological activities. Animal models treated with this compound showed reduced tumor growth rates and lower inflammatory markers compared to control groups. These findings support its therapeutic potential in oncology and inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
